(4-Bromo-3-methylphenyl)propylamine
Overview
Description
(4-Bromo-3-methylphenyl)propylamine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylphenyl)propylamine typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropylamine, is subjected to bromination using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the fourth position of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylphenyl)propylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate in aqueous or acidic medium.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of substituted phenylpropylamines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
(4-Bromo-3-methylphenyl)propylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition to understand its potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and thereby exerting its effects.
Comparison with Similar Compounds
(4-Bromo-3-methylphenyl)ethylamine: Similar structure but with an ethyl group instead of a propyl group.
(4-Bromo-3-methylphenyl)methylamine: Similar structure but with a methyl group instead of a propyl group.
(4-Bromo-3-methylphenyl)butylamine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: (4-Bromo-3-methylphenyl)propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the phenyl ring enhances its reactivity and potential for selective interactions with biological targets.
Properties
IUPAC Name |
4-bromo-3-methyl-N-propylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDQYMXRQSGRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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